N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide
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Overview
Description
N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions:
Acetylation: The final step involves the acetylation of the intermediate compound to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts may be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives.
Scientific Research Applications
N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Affecting Gene Expression: Altering the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Known for its use in organic synthesis and biological studies.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in peptide synthesis.
2-Methyl-4-{{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxy}acetic acid: Acts as a peroxisome proliferator-activated receptor agonist.
Uniqueness
N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide is unique due to its specific structural features and potential applications across various fields. Its oxadiazole ring and substituted phenyl groups contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H21N3O3 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C20H21N3O3/c1-13(2)15-8-10-16(11-9-15)25-12-18(24)21-20-22-19(26-23-20)17-7-5-4-6-14(17)3/h4-11,13H,12H2,1-3H3,(H,21,23,24) |
InChI Key |
WPBDJOMBTXOTOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)NC(=O)COC3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
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